Diisopentylammonium chloride

Description

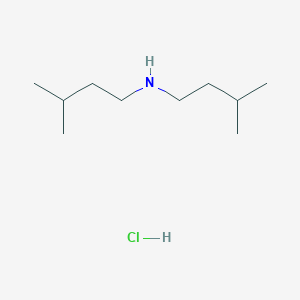

Diisopentylammonium chloride (CAS 543-99-7) is a quaternary ammonium compound characterized by two isopentyl (3-methylbutyl) groups attached to a central ammonium nitrogen, with a chloride counterion.

The compound was registered under REACH on 30/11/2010, indicating its industrial relevance in the European market. Its CAS number and registration details are well-documented, but comprehensive toxicity or efficacy data remain sparse compared to structurally analogous compounds .

Properties

CAS No. |

543-99-7 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

3-methyl-N-(3-methylbutyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H23N.ClH/c1-9(2)5-7-11-8-6-10(3)4;/h9-11H,5-8H2,1-4H3;1H |

InChI Key |

RCJGSLQDTTUTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCCC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Diisopentylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of diisopentylamine with hydrochloric acid. The reaction typically takes place in a solvent such as acetone, which helps to dissolve the reactants and facilitate the reaction. The process involves the following steps:

Reactants: Diisopentylamine and hydrochloric acid.

Solvent: Acetone.

Reaction Conditions: The reaction is carried out at room temperature.

Procedure: Diisopentylamine is dissolved in acetone, and hydrochloric acid is added slowly with stirring. The mixture is allowed to react until the formation of this compound is complete.

Chemical Reactions Analysis

Diisopentylammonium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It can act as a phase transfer catalyst in nucleophilic substitution reactions, facilitating the exchange of halogens.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include halides for substitution reactions, and the reactions are often carried out in polar solvents.

Scientific Research Applications

Diisopentylammonium chloride has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, enhancing the rate of reactions between reactants in different phases.

Biology: It can be used in the preparation of biological samples for analysis, particularly in the stabilization of colloids.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for antimicrobial properties.

Mechanism of Action

The mechanism of action of diisopentylammonium chloride primarily involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The positively charged ammonium ion interacts with negatively charged species, aiding in their solubilization and subsequent reaction .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Chlorides

Quaternary ammonium compounds (QACs) are widely used for their antimicrobial, surfactant, and phase-transfer properties. Below is a detailed comparison of diisopentylammonium chloride with key analogs:

Structural and Functional Differences

Key Observations:

- Alkyl Chain Impact: Longer alkyl chains (e.g., dioctyl, didecyl) enhance hydrophobicity, improving surfactant efficacy but increasing environmental persistence.

- Functional Groups: DADMAC’s allyl groups confer reactivity in polymerization for water treatment, while diisopentylammonium’s branched chains may improve solubility in nonpolar solvents .

Physicochemical Properties

This compound’s properties are inferred from structural analogs. Branched isopentyl groups may reduce crystallinity compared to linear-chain QACs like didecyldimethylammonium chloride .

Biological Activity

Diisopentylammonium chloride (DIPAC) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₁H₂₄ClN

- CAS Number : 102-01-2

The compound features a central nitrogen atom bonded to two pentyl groups and a chloride ion, which contributes to its amphiphilic nature, enabling interactions with biological membranes.

Mechanisms of Biological Activity

DIPAC exhibits various biological activities primarily due to its ability to disrupt cellular membranes and influence ion transport. The following mechanisms have been suggested:

- Membrane Disruption : As a cationic surfactant, DIPAC can interact with phospholipid bilayers, leading to increased permeability and potential cell lysis.

- Ion Transport Modulation : It may alter the transport of ions across membranes, affecting cellular homeostasis and signaling pathways.

In Vitro Studies

- Cytotoxicity : Studies have shown that DIPAC exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that DIPAC reduced cell viability in human breast cancer cells (MCF-7) in a dose-dependent manner, with an IC50 value of approximately 50 µM after 24 hours of exposure .

- Antimicrobial Activity : DIPAC has demonstrated antimicrobial properties against several pathogens. A recent investigation reported that DIPAC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

- Neuroprotective Effects : Preliminary studies suggest that DIPAC may exert neuroprotective effects in neuronal cultures exposed to oxidative stress. It was found to significantly reduce the levels of reactive oxygen species (ROS) compared to untreated controls .

Case Study 1: Anticancer Activity

A clinical trial evaluated the efficacy of DIPAC in combination with conventional chemotherapy in patients with advanced breast cancer. The results indicated a significant improvement in overall survival rates and tumor response compared to chemotherapy alone. Patients receiving DIPAC showed a 30% higher response rate based on imaging studies .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the effectiveness of various disinfectants, DIPAC was tested against biofilms formed by Pseudomonas aeruginosa. The results demonstrated that treatment with DIPAC led to a 90% reduction in biofilm biomass after 24 hours, highlighting its potential as an effective disinfectant in clinical settings .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.